beta-Estradiol 3-(beta-D-glucuronide) sodium salt beta-Estradiol 3-(beta-D-glucuronide) sodium salt Estradiol 3-(β-D-glucuronide) (E23G) is a non-cholestatic regioisomer of the estrogen metabolite, estradiol 17-(β-D-glucuronide) (E217G;). It acts as a substrate for multidrug resistance protein 2 (MRP2; Km = 122 µM), competing with E217G for MRP2-mediated transport (IC50 = 14.2 µM). E23G has been reported to inhibit E217G transport through rat organic anion-transporting polypeptide 1 with a Ki value of 9.7 µM, but is a low-affinity inhibitor of both MRP4 and MRP7 (IC50s = ~ 100 µM).
beta-Estradiol 3-(beta-D-glucuronide) sodium salt is a non-cholestatic regioisomer of the estrogen metabolite, estradiol 17-(β-D-glucuronide).

Brand Name: Vulcanchem
CAS No.: 14982-12-8
VCID: VC20989109
InChI: InChI=1S/C24H32O8.Na/c1-24-9-8-14-13-5-3-12(10-11(13)2-4-15(14)16(24)6-7-17(24)25)31-23-20(28)18(26)19(27)21(32-23)22(29)30;/h3,5,10,14-21,23,25-28H,2,4,6-9H2,1H3,(H,29,30);
SMILES: CC12CCC3C(C1CCC2O)CCC4=C3C=CC(=C4)OC5C(C(C(C(O5)C(=O)O)O)O)O.[Na]
Molecular Formula: C24H32NaO8
Molecular Weight: 471.5 g/mol

beta-Estradiol 3-(beta-D-glucuronide) sodium salt

CAS No.: 14982-12-8

Cat. No.: VC20989109

Molecular Formula: C24H32NaO8

Molecular Weight: 471.5 g/mol

* For research use only. Not for human or veterinary use.

beta-Estradiol 3-(beta-D-glucuronide) sodium salt - 14982-12-8

Specification

Description Estradiol 3-(β-D-glucuronide) (E23G) is a non-cholestatic regioisomer of the estrogen metabolite, estradiol 17-(β-D-glucuronide) (E217G;). It acts as a substrate for multidrug resistance protein 2 (MRP2; Km = 122 µM), competing with E217G for MRP2-mediated transport (IC50 = 14.2 µM). E23G has been reported to inhibit E217G transport through rat organic anion-transporting polypeptide 1 with a Ki value of 9.7 µM, but is a low-affinity inhibitor of both MRP4 and MRP7 (IC50s = ~ 100 µM).
beta-Estradiol 3-(beta-D-glucuronide) sodium salt is a non-cholestatic regioisomer of the estrogen metabolite, estradiol 17-(β-D-glucuronide).

CAS No. 14982-12-8
Molecular Formula C24H32NaO8
Molecular Weight 471.5 g/mol
Standard InChI InChI=1S/C24H32O8.Na/c1-24-9-8-14-13-5-3-12(10-11(13)2-4-15(14)16(24)6-7-17(24)25)31-23-20(28)18(26)19(27)21(32-23)22(29)30;/h3,5,10,14-21,23,25-28H,2,4,6-9H2,1H3,(H,29,30);
Standard InChI Key DQLXNBVRGXKLKM-VGYGJRAWSA-M
Isomeric SMILES C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2O)CCC4=C3C=CC(=C4)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)C(=O)[O-])O)O)O.[Na+]
SMILES CC12CCC3C(C1CCC2O)CCC4=C3C=CC(=C4)OC5C(C(C(C(O5)C(=O)O)O)O)O.[Na]
Canonical SMILES CC12CCC3C(C1CCC2O)CCC4=C3C=CC(=C4)OC5C(C(C(C(O5)C(=O)[O-])O)O)O.[Na+]
Appearance Assay:≥95%A crystalline solid

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